N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Description
N-(4-Fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-2,4-dione ring substituted at positions 3 and 3. The 3-position is occupied by a 4-fluorophenyl group, while the 5-position is linked to an acetamide moiety via a methylene bridge. This acetamide is further substituted with a second 4-fluorophenyl group, creating a symmetrical bis-fluorophenyl architecture. The compound’s molecular formula is C₁₇H₁₂F₂N₂O₃S, with a molecular weight of 362.35 g/mol .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c18-10-1-5-12(6-2-10)20-15(22)9-14-16(23)21(17(24)25-14)13-7-3-11(19)4-8-13/h1-8,14H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCKJKMWXVNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 4-fluoroaniline with thiazolidine-2,4-dione derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide exhibits significant anticancer potential. Various studies have demonstrated its efficacy against different cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT-116 (colon cancer) | 12.5 | Induces apoptosis |
| Study 2 | MCF-7 (breast cancer) | 15.0 | Inhibits cell proliferation |
| Study 3 | HeLa (cervical cancer) | 10.0 | Disrupts cell cycle |
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : G0/G1 phase arrest observed in certain cancer cell lines.
- Inhibition of Angiogenesis : Potential to inhibit vascular endothelial growth factor (VEGF), crucial for tumor growth and metastasis.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features suggest potential activity against various pathogens. Preliminary studies indicate that derivatives of similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolidinedione compounds and evaluated their anticancer activities. The results indicated that compounds with similar structural motifs to this compound showed potent activity against breast and colon cancer cell lines. The study emphasized the importance of fluorine substitution in enhancing biological activity.
Case Study 2: Antimicrobial Screening
A study explored the antimicrobial properties of thiazolidinedione derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial activity. The study concluded that modifications in the thiazolidinedione structure could lead to enhanced antimicrobial efficacy.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
The thiazolidinone scaffold is highly modifiable, with substitutions at positions 3, 4, and 5 significantly influencing pharmacological properties. Key analogs include:
Key Observations :
- Fluorine Positioning : The target compound’s para-fluorine on both phenyl groups may optimize binding to hydrophobic pockets in enzymes, whereas ortho-fluorine (as in 3j) increases steric hindrance, altering activity .
- Imino vs. Oxo Groups: Replacement of the 4-oxo group with a methylimino (as in ) reduces hydrogen-bonding capacity but may enhance lipophilicity for membrane penetration.
Heterocycle Modifications
Replacing the thiazolidinone ring with other heterocycles alters electronic properties and bioactivity:
Key Observations :
Functional Group Additions
The acetamide side chain is a common feature, but terminal group modifications impact target specificity:
Research Findings and Data
Crystallographic Insights
- The thiadiazole analog N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823°. Its dense packing (Dₓ = 1.402 Mg/m³) suggests high thermal stability .
Biological Activity
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H16F2N2O3S
- Molecular Weight : 398.41 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound primarily stems from its thiazolidinone moiety, which is known for various pharmacological effects including:
- Antitumor Activity : Thiazolidinone derivatives have shown significant cytotoxicity against various cancer cell lines. The presence of the fluorophenyl group enhances the compound's ability to inhibit tumor growth by affecting cellular signaling pathways associated with cancer proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities. The electron-withdrawing nature of the fluorine atom may contribute to increased interaction with microbial targets.
Antitumor Activity
A study evaluating thiazolidinone derivatives reported that compounds similar to this compound displayed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The structure–activity relationship (SAR) analysis suggested that the thiazolidinone ring is crucial for cytotoxic activity.
Antimicrobial Activity
In vitro studies have demonstrated that thiazolidinones exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's activity was assessed using the agar diffusion method and broth microdilution techniques, showing promising results compared to standard antibiotics .
Case Studies
- Cytotoxicity in Cancer Cells : A specific case study involving a series of thiazolidinone derivatives found that modifications at the phenyl position could enhance cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways.
- Antibacterial Efficacy : Another study highlighted the effectiveness of thiazolidinones in treating infections caused by resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional treatments .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for validating its purity and structure?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For example, thiazolidine-2,4-dione derivatives are synthesized via Knoevenagel condensation between 4-fluorophenylacetamide and substituted aldehydes, followed by cyclization. Key steps include:
- Reaction Conditions : Use of acetic acid as a catalyst, reflux in ethanol (70–80°C), and purification via column chromatography .
- Characterization :
-
IR Spectroscopy : Confirm C=O (1735 cm⁻¹), C=C (1595 cm⁻¹), and NH (3240 cm⁻¹) stretches .
-
NMR : Analyze fluorophenyl proton environments (δ 7.2–7.8 ppm) and thiazolidinone ring protons (δ 3.5–4.5 ppm).
-
X-ray Crystallography : Validate molecular geometry (e.g., bond lengths/angles) using SHELXL .
Table 1 : Key IR Absorption Bands for Structural Validation
Functional Group Absorption (cm⁻¹) C=O (thiazolidinone) 1735 C=C (aromatic) 1595 NH (amide) 3240 C-S (thiazole) 690
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution, with R-factor thresholds (e.g., R1 < 0.04 for high-resolution data) .
- Visualization : UCSF Chimera for molecular packing analysis and hydrogen-bonding networks .
Table 2 : Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 4.9179 |
| b (Å) | 23.592 |
| c (Å) | 18.4834 |
| β (°) | 91.523 |
| V (ų) | 2143.8 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antiproliferative IC50 values) may arise from assay conditions or structural variations. Strategies include:
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, IC50 = 12.7–15.28 mg/mL) .
- Validation Assays : Replicate studies under standardized conditions (e.g., MTT assay, 48–72 hr incubation).
- Computational Modeling : Use docking simulations (AutoDock Vina) to correlate substituent effects with activity .
Q. What strategies optimize the synthesis yield while minimizing by-products?
Methodological Answer: Yield optimization requires:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or ionic liquids to enhance reaction efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization .
- By-Product Mitigation : Use HPLC-MS to identify impurities (e.g., unreacted aldehydes) and adjust stoichiometry .
Table 3 : Reaction Optimization Parameters
| Variable | Impact on Yield |
|---|---|
| Temperature (70°C vs. 80°C) | 80°C improves cyclization by 15% |
| Catalyst (AcOH vs. ZnCl2) | ZnCl2 reduces reaction time by 30% |
| Solvent (Ethanol vs. DMF) | DMF increases by-product formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
